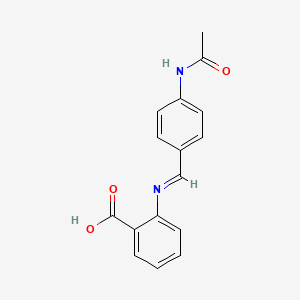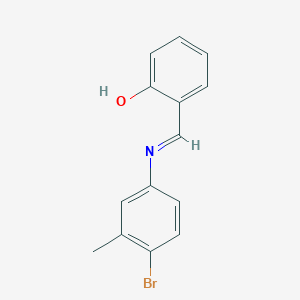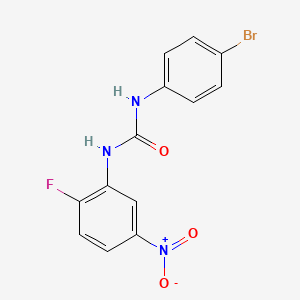
2-Methylpropyl(triphenyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyltriphenylphosphonium bromide is an organic compound with the chemical formula C22H24BrP. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic molecules. The compound appears as a white or yellowish solid and is known for its solubility in organic solvents such as dimethylformamide, acetonitrile, and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions: Isobutyltriphenylphosphonium bromide is typically synthesized by reacting triphenylphosphine with bromoisopropanol. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In an industrial setting, the preparation of isobutyltriphenylphosphonium bromide involves the use of large-scale reactors where triphenylphosphine and bromoisopropanol are reacted under controlled conditions. The reaction mixture is then purified through recrystallization or other suitable purification techniques to obtain the final product .
化学反応の分析
Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of alkylated products .
科学的研究の応用
Isobutyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the behavior of phosphonium salts in biological systems.
Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes
作用機序
The mechanism by which isobutyltriphenylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
類似化合物との比較
Methyltriphenylphosphonium bromide: This compound is similar in structure but contains a methyl group instead of an isobutyl group.
Ethyltriphenylphosphonium bromide: Another similar compound with an ethyl group. It shares similar applications and reactivity patterns.
Uniqueness: Isobutyltriphenylphosphonium bromide is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. This makes it suitable for certain reactions where other phosphonium salts may not be as effective .
特性
分子式 |
C22H25BrP+ |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
2-methylpropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1; |
InChIキー |
VIKPDPHNYHUZQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


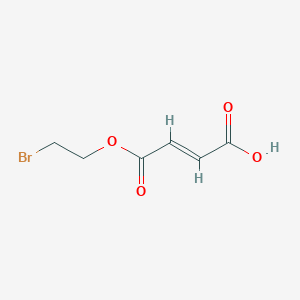
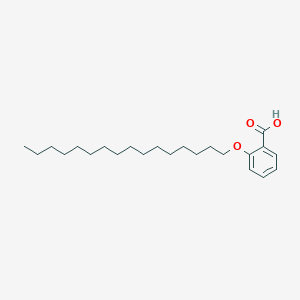


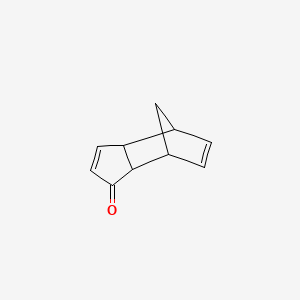
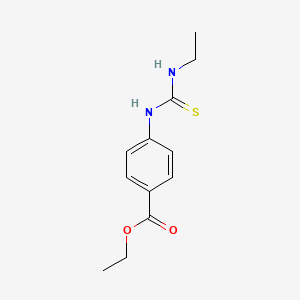
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

